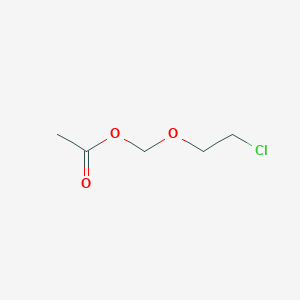

2-Chloroethoxymethyl acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9ClO3 |

|---|---|

Molecular Weight |

152.57 g/mol |

IUPAC Name |

2-chloroethoxymethyl acetate |

InChI |

InChI=1S/C5H9ClO3/c1-5(7)9-4-8-3-2-6/h2-4H2,1H3 |

InChI Key |

AOZNJKVQCFCLKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCOCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloroethoxymethyl Acetate

Esterification Reactions for Direct Synthesis

The most direct route to 2-Chloroethoxymethyl acetate (B1210297) is through the esterification of its corresponding carboxylic acid precursor. This method aligns with the classical Fischer-Speier esterification mechanism.

The synthesis of 2-Chloroethoxymethyl acetate can be achieved via the esterification of 2-(2-chloroethoxy)acetic acid. This process typically involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. The general reaction is a nucleophilic acyl substitution where the alcohol (methanol) attacks the protonated carbonyl carbon of the carboxylic acid. ucalgary.ca This is followed by the elimination of a water molecule to form the ester.

The precursor, 2-(2-chloroethoxy)acetic acid, is an important intermediate itself, often synthesized from 2-chloroethoxy ethanol (B145695). google.com One documented method for this precursor synthesis involves the oxidation of 2-chloroethoxyethanol (B8538215) using reagents like nitric acid in water or hydrogen peroxide with a phase-transfer catalyst. google.comchemicalbook.com For instance, one process describes mixing ethylene (B1197577) glycol mono-2-chloroethyl ether with a 30% aqueous hydrogen peroxide solution and catalysts, followed by heating. chemicalbook.com Another approach uses nitric acid as the oxidant with water as the solvent, which is presented as an efficient and economical method. google.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. rsc.orgnih.gov Key parameters for the esterification reaction include temperature, choice of solvent, and the nature and concentration of reagents.

Temperature: Esterification reactions are typically reversible and endothermic. Therefore, refluxing the reaction mixture is common to increase the reaction rate. ucalgary.ca For related microwave-assisted esterifications, temperatures can be precisely controlled, with optimal values often determined through response surface methodology. uctm.edu For the synthesis of this compound, a moderate heating temperature under reflux would be conventional.

Solvents: While the alcohol reactant (methanol) can sometimes serve as the solvent if used in excess, other inert solvents might be employed. The choice of solvent can affect reaction kinetics and the ease of product separation. researchgate.net In some syntheses of related compounds, solvents like toluene (B28343) are used. googleapis.com

Reagents: An excess of the alcohol reactant (methanol) is often used to shift the equilibrium towards the product side. ucalgary.ca Strong acids like sulfuric acid or hydrochloric acid are common catalysts. The catalyst's role is to protonate the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. ucalgary.ca The concentration of the catalyst is a critical parameter to optimize; for example, studies on methyl acetate synthesis show that catalyst concentration significantly impacts conversion rates. uctm.edu

Table 1: Representative Parameters for Fischer Esterification

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | 2-(2-chloroethoxy)acetic acid, Methanol | Carboxylic acid and alcohol for ester formation. |

| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl group, increasing reactivity. ucalgary.ca |

| Temperature | Reflux | Increases reaction rate and helps overcome the activation energy barrier. ucalgary.ca |

| Solvent | Excess Methanol | Serves as a reactant and solvent; drives equilibrium toward products. ucalgary.ca |

| Workup | Neutralization, Extraction | Removes excess acid and isolates the ester product. |

Alkylation Approaches to the Formation of the Ether-Ester Linkage

An alternative conceptual approach involves the formation of the ether-ester linkage through alkylation. This strategy could involve reacting a suitable acetate derivative with a chloroethoxy electrophile. Asymmetric phase-transfer catalysis is a powerful method for enantioselective alkylation, demonstrating the potential for creating chiral centers during C-C bond formation. nih.gov While not specifically documented for this compound, this principle could be adapted. For instance, a potential, though less common, route could involve the alkylation of a metal salt of methyl acetate enolate with 1-chloro-2-methoxyethane, although this carries a risk of O-alkylation versus C-alkylation and may not be as direct as esterification.

Multi-step Synthetic Sequences

The production of this compound is often embedded within a multi-step synthetic sequence, especially when starting from more basic precursors. savemyexams.com A logical and documented pathway begins with 2-chloroethoxy ethanol. google.com

Step 1: Oxidation of 2-Chloroethoxy Ethanol: The starting alcohol, 2-chloroethoxy ethanol, is oxidized to form the key intermediate, 2-(2-chloroethoxy)acetic acid. Various oxidizing agents can be employed. A method using nitric acid in an aqueous medium is noted for its efficiency and adherence to some green chemistry principles. google.com Another reported method uses calcium hypochlorite (B82951) with a TEMPO catalyst in a biphasic system of dichloromethane (B109758) and water. chemicalbook.com

Step 2: Esterification of 2-(2-chloroethoxy)acetic acid: The carboxylic acid produced in the first step is then esterified with methanol, as described in section 2.1, to yield the final product, this compound.

This two-step process allows for purification of the intermediate acid, potentially leading to a higher purity final product.

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to make chemical manufacturing more sustainable by reducing waste, using less hazardous substances, and improving energy efficiency. youtube.com

The synthesis of 2-(2-chloroethoxy)acetic acid, the precursor to the target ester, provides a relevant case study. A patented method emphasizes the use of nitric acid as an oxidant and water as the solvent for the conversion of 2-chloroethoxy ethanol. google.com This approach aligns with several green chemistry principles:

Use of Safer Solvents and Auxiliaries: Utilizing water as a solvent is a significant improvement over volatile organic compounds (VOCs). google.comresearchgate.net

Atom Economy: While not perfect, direct oxidation attempts to incorporate a significant portion of the reactant atoms into the product. youtube.com

Design for Energy Efficiency: Performing reactions at moderate temperatures (the patent suggests 10°C - 100°C) can reduce energy consumption compared to high-temperature processes. google.comyoutube.com

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the need for solvents entirely. These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst. rsc.org For the synthesis of this compound, a solvent-free approach could potentially be developed for the esterification step. This might involve mixing 2-(2-chloroethoxy)acetic acid with a solid acid catalyst and methanol, possibly with microwave irradiation to facilitate the reaction. Such methods have been successfully applied to the synthesis of other organic molecules, like quinolines, using heterogeneous catalysts such as zeolites, which can often be recovered and reused. rsc.org This approach would drastically reduce waste and simplify product purification.

Catalytic Synthesis Approaches

The catalytic synthesis of this compound typically involves the esterification of 2-chloroethoxyethanol with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The reaction is facilitated by a catalyst to increase the rate and yield of the desired product. A variety of catalysts have been shown to be effective for the acylation of alcohols, and these methods are applicable to the synthesis of this compound. nih.govacs.org

Commonly employed catalysts include 4-dimethylaminopyridine (B28879) (DMAP), various metal salts like cobalt(II) chloride (CoCl₂), and Lewis acids such as zinc triflate (Zn(OTf)₂) and scandium triflate (Sc(OTf)₃). nih.govacs.org For instance, iodine has been demonstrated to be an effective catalyst for the acetylation of hydroxyl groups using acetic anhydride. scispace.com The use of such catalysts often allows the reactions to proceed under mild conditions and can significantly shorten the reaction time compared to non-catalyzed processes. nih.govacs.org

In some processes, organic bases like pyridine (B92270) or triethylamine (B128534) may be used, particularly when acetyl chloride is the acetylating agent, to neutralize the hydrochloric acid byproduct. google.com Furthermore, tetraalkyl-ammonium salts have been mentioned as suitable catalysts for related transformations. google.com The choice of catalyst can influence the reaction's efficiency and the purity of the final product.

Table 1: Catalysts Employed in the Acylation of Alcohols

| Catalyst Family | Specific Examples | Typical Substrates | Reference |

|---|---|---|---|

| Nitrogenous Bases | 4-Dimethylaminopyridine (DMAP) | Alcohols, Phenols | nih.gov |

| Metal Salts | Cobalt(II) chloride (CoCl₂), Molybdenum(IV) oxochloride (MoO₂Cl₂), Magnesium triflimide (Mg(NTf₂)₂) | Alcohols, Phenols | nih.gov |

| Lewis Acids | Zinc triflate (Zn(OTf)₂), Scandium triflate (Sc(OTf)₃), Iron(III) tosylate (Fe(OTs)₃) | Alcohols, Phenols | nih.gov |

| Halogens | Iodine (I₂) | Phenols | scispace.com |

| Inorganic Acid Salts | Aluminum hydrogen sulfate (B86663) (Al(HSO₄)₃) | Alcohols | koreascience.kr |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. nih.gov This technology is applicable to the esterification process required to form this compound. The fundamental principle involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov

For the synthesis of esters, a common microwave-assisted approach involves reacting an alcohol with a carboxylic acid or an anhydride. scispace.comacs.org For example, a mixture of an alcohol and acetic anhydride can be irradiated with microwaves to produce the corresponding acetate ester. nih.govacs.orgscispace.com In some cases, the reaction can be performed without a catalyst or base, particularly when using neat acetic anhydride, which simplifies the workup procedure and reduces chemical waste. nih.govacs.org

The reaction times for microwave-assisted acylations are typically very short, often in the range of a few minutes, compared to several hours required for conventional heating methods. nih.govacs.orgscispace.com For instance, the microwave-induced acetylation of a phenol (B47542) using acetic anhydride and a catalytic amount of iodine was completed in 4 minutes. scispace.com Another study demonstrated a catalyst-free acylation of various alcohols and phenols in neat acetic anhydride under microwave irradiation, with reaction times as short as one minute. nih.govacs.org

Table 2: Examples of Microwave-Assisted Acylation/Esterification Reactions

| Reactants | Catalyst/Conditions | Time | Power/Temp | Yield | Reference |

|---|---|---|---|---|---|

| Alcohol, Acetic Anhydride | None (Neat) | 1-10 min | - | >90% | nih.govacs.org |

| Plumbagin, Acetic Anhydride | Iodine | 4 min | 450 W / 62-65 °C | High | scispace.com |

| Alcohol, Carboxylic Acid | Sulfuric Acid | 3 min | 120 °C | Variable | acs.org |

| Aldehydes, Dimedone, Aminopyrimidine | Acetic Acid | 5 min | 75 W / 110 °C | up to 87% | nih.gov |

| Arylhydrazonopropanals, Acetoacetanilide | DBU / 1,4-Dioxane (B91453) | 3 min | 200 W / 40 °C | 95% | nih.gov |

Chemical Reactivity and Transformation Pathways of 2 Chloroethoxymethyl Acetate

Nucleophilic Substitution Reactions at the Chlorinated Carbon

The primary alkyl chloride in 2-Chloroethoxymethyl acetate (B1210297) is a key site for nucleophilic substitution reactions. These reactions typically proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism, where the rate of reaction is dependent on the concentration of both the substrate and the nucleophile. msu.edulibretexts.org The carbon atom bonded to the chlorine is the electrophilic center, which is attacked by a nucleophile, leading to the displacement of the chloride ion, a good leaving group.

The general mechanism for an S(_N)2 reaction at the chlorinated carbon is as follows: Nu + Cl-CH(_2)CH(_2)OCH(_2)OAc → Nu-CH(_2)CH(_2)OCH(_2)OAc + Cl

A variety of nucleophiles can be employed in this reaction, leading to a diverse range of products. The reactivity of the nucleophile is a critical factor in the reaction's success and rate. Stronger nucleophiles will react more readily.

Table 1: Examples of Nucleophilic Substitution Reactions and Expected Products

| Nucleophile | Reagent Example | Product |

| Azide | Sodium Azide (NaN(_3)) | 2-(2-Azidoethoxy)methyl acetate |

| Iodide | Potassium Iodide (KI) | 2-(2-Iodoethoxy)methyl acetate |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 2-(2-Hydroxyethoxy)methyl acetate |

| Cyanide | Sodium Cyanide (NaCN) | 2-(2-Cyanoethoxy)methyl acetate |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(2-(Phenylthio)ethoxy)methyl acetate |

The choice of solvent is also crucial for S(_N)2 reactions. Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus preserving its reactivity. ucl.ac.uk

Hydrolytic Degradation and Stability Studies

The stability of 2-Chloroethoxymethyl acetate in aqueous environments is primarily limited by the hydrolysis of its ester linkage. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This process is reversible and typically requires elevated temperatures to proceed at a significant rate. researchgate.net

Under basic conditions, a process known as saponification occurs, which is the irreversible hydrolysis of the ester. The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol. This reaction is generally faster than acid-catalyzed hydrolysis. satyensaha.comchegg.comquora.comscribd.comscispace.com

Table 2: General Conditions for Hydrolytic Degradation

| Condition | Catalyst | Expected Products | Relative Rate |

| Acidic Hydrolysis | Strong Acid (e.g., HCl, H(_2)SO(_4)) | 2-(2-Chloroethoxy)methanol and Acetic Acid | Slower |

| Basic Hydrolysis (Saponification) | Strong Base (e.g., NaOH, KOH) | Sodium 2-(2-Chloroethoxy)methoxide and Sodium Acetate | Faster |

The ether linkage in this compound is generally stable to hydrolysis under neutral and basic conditions. However, under strongly acidic conditions and with heating, cleavage of the ether bond can occur. researchgate.net

Ester Cleavage and Transesterification Reactions

Beyond hydrolysis, the ester group of this compound can undergo cleavage through transesterification. This reaction involves the exchange of the alkoxy group of the ester with another alcohol, and it can be catalyzed by either an acid or a base.

The general equation for transesterification is: Cl-CH(_2)CH(_2)OCH(_2)OAc + R'OH ⇌ Cl-CH(_2)CH(_2)OCH(_2)OOCR' + AcOH

To drive the equilibrium towards the desired product, the alcohol reactant (R'OH) is often used in large excess. A variety of catalysts can be employed for this transformation.

Table 3: Catalysts for Transesterification

| Catalyst Type | Example |

| Acid Catalyst | Sulfuric Acid (H(_2)SO(_4)), p-Toluenesulfonic acid (TsOH) |

| Base Catalyst | Sodium Methoxide (NaOMe), Potassium Carbonate (K(_2)CO(_3)) |

| Organometallic Catalyst | Titanium (IV) isopropoxide (Ti(OiPr)(_4)) |

The reaction conditions, including temperature and the choice of catalyst, will depend on the specific alcohol being used and the desired rate of reaction.

Reactions at the Acetate Moiety

The primary reaction at the acetate moiety, aside from cleavage, is saponification, which is a fundamental reaction of esters. This base-promoted hydrolysis leads to the formation of a carboxylate salt and an alcohol. satyensaha.comchegg.comquora.comscribd.comscispace.com

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is followed by the departure of the alkoxide leaving group. In the case of this compound, the leaving group would be the 2-chloroethoxymethoxide anion. The resulting carboxylic acid is then deprotonated by the basic conditions to form the carboxylate salt.

Cl-CH(_2)CH(_2)OCH(_2)OAc + OH → Cl-CH(_2)CH(_2)OCH(_2)O + CH(_3)COOH CH(_3)COOH + OH → CH(_3)COO + H(_2)O

This reaction is essentially irreversible due to the final acid-base step. The rate of saponification is dependent on the concentration of both the ester and the base, and it is generally a second-order reaction. chegg.comquora.comscribd.comscispace.com

Redox Transformations of the Ether and Halogen Functions

The functional groups within this compound present opportunities for both oxidation and reduction reactions.

Reduction:

The chloroalkane functionality can be reduced to an alkane using strong reducing agents like lithium aluminum hydride (LiAlH(_4)). However, LiAlH(_4) would also reduce the ester group to a primary alcohol. A milder reducing agent, such as sodium borohydride (B1222165) (NaBH(_4)), is generally not reactive enough to reduce an alkyl chloride but can, under specific conditions, reduce esters. sigmaaldrich.commdpi.com

The ester group can be readily reduced to a primary alcohol, 2-(2-chloroethoxy)ethanol (B196239), using a strong reducing agent like LiAlH(_4).

Cl-CH(_2)CH(_2)OCH(_2)OAc + [H] → Cl-CH(_2)CH(_2)OCH(_2)CH(_2)OH

Oxidation:

The ether linkage in this compound is generally resistant to oxidation under mild conditions. However, strong oxidizing agents could potentially cleave the ether. The primary alcohol that would be formed from the reduction of the ester, 2-(2-chloroethoxy)ethanol, could be oxidized to the corresponding aldehyde or carboxylic acid using common oxidizing agents. For instance, pyridinium (B92312) chlorochromate (PCC) would oxidize the primary alcohol to an aldehyde, while a stronger oxidant like potassium permanganate (B83412) (KMnO(_4)) would likely lead to the carboxylic acid. A patent exists for the oxidation of 2-chloroethoxy ethanol (B145695) to 2-(2-chloroethoxy)acetic acid using nitric acid. google.com

Table 4: Summary of Potential Redox Transformations

| Reaction Type | Reagent | Functional Group Targeted | Expected Product |

| Reduction | LiAlH(_4) | Ester and Alkyl Chloride | A mixture of reduced products |

| Reduction | LiAlH(_4) | Ester | 2-(2-Chloroethoxy)ethanol |

| Oxidation | PCC | Primary alcohol (from ester reduction) | 2-(2-Chloroethoxy)acetaldehyde |

| Oxidation | Nitric Acid | Primary alcohol (from ester reduction) | 2-(2-Chloroethoxy)acetic acid |

Applications of 2 Chloroethoxymethyl Acetate in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

2-Chloroethoxymethyl acetate (B1210297) serves as a crucial starting block for the synthesis of other valuable chemical intermediates. Its utility is highlighted in its role as a necessary raw material for the production of compounds such as 2-(2-chloroethoxy) methyl acetate and 2-(2-chloroethoxy) ethyl acetate. google.com These compounds, in turn, are employed in various applications within the chemical and pharmaceutical industries. The reactivity of the chlorine atom allows for nucleophilic substitution reactions, while the ester and ether functionalities can be manipulated to build more complex molecular architectures.

Precursor for Heterocyclic Compounds

The structural framework of 2-Chloroethoxymethyl acetate lends itself to the synthesis of various heterocyclic systems, which are core components of many biologically active molecules and functional materials.

Synthesis of Purine (B94841) Derivatives

In the realm of medicinal chemistry, purine derivatives are of paramount importance, forming the backbone of nucleic acids and acting as key signaling molecules. This compound is a precursor to intermediates used in the synthesis of modified purine nucleosides. For instance, the related compound 9-[(2-acetoxyethoxy)methyl]-6-chloropurine is a key intermediate in the synthesis of N(9)-substituted purine conjugates. capes.gov.br This intermediate is prepared and then reacted with amines to introduce various side chains at the 6-position of the purine ring, leading to the formation of a diverse library of potential therapeutic agents. capes.gov.br The (2-acetoxyethoxy)methyl group at the N(9) position, derived from a precursor like this compound, can enhance the solubility and bioavailability of the final purine derivatives. capes.gov.br

Formation of Pyrrole (B145914) Derivatives

While direct, widespread application of this compound in mainstream pyrrole synthesis methodologies like the Knorr or Paal-Knorr synthesis is not extensively documented, its potential as a building block for substituted pyrroles is recognized. The chloroethyl ether moiety can be incorporated into pyrrole structures through various synthetic strategies, leading to functionalized pyrroles. These derivatives are of interest for their potential physiological activities. orgsyn.org

Involvement in 1,4-Dioxane (B91453) Synthesis

The synthesis of 1,4-dioxane and its derivatives can be achieved through various routes, some of which involve precursors structurally related to this compound. For example, 2-chloroethoxyethanol (B8538215) can be cyclized under basic conditions to form 1,4-dioxane. google.com Another related synthesis involves the reaction of epoxides with ethylene (B1197577) glycol monosodium salt, followed by cyclization to form substituted 1,4-dioxanes. enamine.net While not a direct use of this compound, these syntheses highlight the utility of the 2-chloroethoxy motif in the construction of the 1,4-dioxane ring system. A related compound, 2-acetoxy-1,4-dioxane, can be synthesized from dioxane and serves as a precursor to 1,4-dioxene. orgsyn.org

Utility in the Synthesis of Phosphonate (B1237965) Derivatives

Phosphonates are an important class of compounds with applications ranging from medicinal chemistry to materials science. The synthesis of ether phosphonates can be achieved through various coupling methods. orgsyn.org While direct reactions involving this compound are not extensively reported, its structural elements can be found in more complex phosphonate targets. The Michaelis-Arbuzov reaction, a classic method for forming carbon-phosphorus bonds, typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org In principle, the reactive chloride in this compound makes it a suitable candidate for such reactions, allowing for the introduction of a phosphonate group to the ethoxymethyl acetate backbone.

Contribution to the Synthesis of Other Ether Compounds

The Williamson ether synthesis is a fundamental and widely used method for the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide. capes.gov.br Given its structure, this compound is a prime candidate to act as the alkylating agent in such a reaction. An alcohol can be deprotonated to form an alkoxide, which can then displace the chloride from this compound in an SN2 reaction to form a new ether linkage. This approach allows for the facile introduction of the ethoxymethyl acetate moiety onto a variety of molecular scaffolds.

Functional Group Interconversions and Derivatization Strategies

The dual functionality of this compound allows for a range of chemical reactions, enabling chemists to introduce new functionalities and build molecular complexity. The primary alkyl chloride provides a handle for nucleophilic substitution reactions, while the acetate group can undergo transformations typical of esters.

One of the key applications of compounds with a chloroethoxy moiety is in the synthesis of more complex molecules through the reaction of the alkyl chloride with various nucleophiles. For instance, the related compound 2-(2-chloroethoxy)ethanol (B196239) is a known starting material for the synthesis of 2-(2-chloroethoxy)acetic acid, a crucial intermediate for certain pharmaceuticals. google.com This transformation highlights the reactivity of the chloroethyl group, a reactivity shared by this compound.

The chlorine atom in this compound, being on a primary carbon, is susceptible to S_N2 reactions. This allows for the introduction of a variety of nucleophiles, leading to a diverse array of derivatives. For example, reaction with alkoxides would lead to the formation of ethers, a transformation known as the Williamson ether synthesis. masterorganicchemistry.comquora.com While specific studies on this compound are not abundant, the general principles of this reaction are well-established.

Furthermore, the reaction of similar chloroacetates with amines is a known method for the synthesis of amino acid esters. researchgate.net In the case of this compound, reaction with a primary amine would be expected to yield the corresponding secondary amine derivative, with the chlorine atom being displaced. This reaction provides a pathway to amino-functionalized ether acetates.

The ester functionality of this compound also opens up avenues for derivatization. Transesterification, the process of exchanging the alkoxy group of an ester, can be achieved under either acidic or basic conditions. masterorganicchemistry.comorganic-chemistry.org For example, reacting this compound with a different alcohol in the presence of a suitable catalyst would yield a new ester, while retaining the chloroethoxy moiety for further functionalization. This process is valuable for modifying the properties of the molecule or for introducing specific ester groups required for a particular synthetic target. masterorganicchemistry.comorganic-chemistry.orgntnu.noresearchgate.netscielo.br

Hydrolysis of the acetate ester, either under acidic or basic conditions, would yield 2-(2-chloroethoxy)ethanol. nih.gov This alcohol could then be used in subsequent reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, or further etherification.

The strategic combination of these reactions allows for a stepwise functionalization of the molecule. For instance, one could first perform a nucleophilic substitution on the alkyl chloride and then modify the ester group, or vice versa. This orthogonality provides chemists with a powerful tool for constructing complex molecules with precise control over the functionality at different positions.

Detailed research findings on the specific reaction conditions and yields for many of these transformations with this compound are not extensively documented in readily available literature. However, the fundamental reactivity of its constituent functional groups provides a strong basis for its application in the derivatization strategies outlined above. The following table summarizes the potential functional group interconversions and derivatization strategies for this compound based on the reactivity of its functional groups.

| Starting Material | Reagent(s) | Reaction Type | Product Functional Group |

| This compound | Alkoxide (RO⁻) | Williamson Ether Synthesis | Ether |

| This compound | Primary Amine (RNH₂) | Nucleophilic Substitution | Secondary Amine |

| This compound | Alcohol (R'OH), Acid or Base Catalyst | Transesterification | New Ester |

| This compound | Water (H₂O), Acid or Base Catalyst | Hydrolysis | Alcohol |

These transformations underscore the potential of this compound as a valuable building block in organic synthesis, enabling the creation of a wide range of derivatives for various applications.

Spectroscopic Characterization and Advanced Analytical Methods for 2 Chloroethoxymethyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR spectroscopy of 2-Chloroethoxymethyl acetate (B1210297) reveals distinct signals corresponding to the different proton environments within the molecule. The chemical shifts, multiplicities, and coupling constants of these signals are instrumental in confirming the compound's structure.

The protons of the methyl group (CH₃) of the acetate moiety typically appear as a singlet, being isolated from other protons. The methylene (B1212753) protons adjacent to the ester oxygen (-OCH₂-) and those adjacent to the ether oxygen (-OCH₂CH₂Cl) will exhibit triplet multiplicities due to coupling with their neighboring methylene groups. Similarly, the methylene protons adjacent to the chlorine atom (-CH₂Cl) will also appear as a triplet.

Table 1: Predicted ¹H NMR Data for 2-Chloroethoxymethyl Acetate

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃C(O)- | ~2.04 | Singlet |

| -C(O)OCH₂- | ~4.12 | Triplet |

| -OCH₂CH₂Cl | ~3.73 | Triplet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon backbone of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the acetate group is characteristically found at the downfield end of the spectrum. The methyl carbon of the acetate group appears at the upfield end. The methylene carbons will have distinct chemical shifts based on their proximity to the electronegative oxygen and chlorine atoms. The carbon atom bonded to the chlorine will be shifted further downfield than the other methylene carbons due to the deshielding effect of the halogen.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C H₃C(O)- | ~21.0 |

| -C(O)OC H₂- | ~63.0 |

| -OC H₂CH₂Cl | ~69.0 |

| -C H₂Cl | ~42.0 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions. The presence of four distinct signals in the ¹³C NMR spectrum would confirm the four unique carbon environments in 2-chloro-2-methylpropane. docbrown.info

Solid-State NMR for Molecular Dynamics and Structure

Solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics of molecules in the solid phase. For this compound, ²H ssNMR could be particularly informative for studying molecular motion. nih.gov By selectively labeling parts of the molecule with deuterium, it is possible to unambiguously observe the segmental dynamics of different components. nih.gov This technique can differentiate between various types of motion, such as librational movements and jump-like reorientations, providing a detailed picture of the molecule's behavior in a crystalline lattice. nih.gov The combination of ssNMR with molecular dynamics simulations can further refine the interpretation of the experimental data. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). chemrxiv.org This process leads to the formation of a molecular ion (M⁺˙) and a series of fragment ions. The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern providing valuable structural information. chemrxiv.org

For this compound, the molecular ion may be weak or absent due to the presence of the chlorine atom, which can lead to facile fragmentation. dtic.mil Key fragmentation pathways would likely involve the loss of the chloroethyl group, the acetate group, or parts thereof. The presence of chlorine would be indicated by the characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 3: Potential Fragment Ions in the EI-MS of this compound

| m/z Value | Proposed Fragment | Formula |

|---|---|---|

| 123/125 | [M - CH₃CO]⁺ | [C₄H₈ClO]⁺ |

| 107/109 | [M - C₂H₃O₂]⁺ | [C₄H₈Cl]⁺ |

| 63/65 | [CH₂CH₂Cl]⁺ | [C₂H₄Cl]⁺ |

Note: The presence of two m/z values for chlorine-containing fragments reflects the isotopic distribution of ³⁵Cl and ³⁷Cl. The fragmentation pattern is a primary tool for identification when the molecular ion is not detectable. dtic.mil

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal identification of this compound by providing a highly accurate mass measurement of the molecule and its fragments. This precision allows for the determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Research Findings: The elemental formula of this compound is C₅H₉ClO₃. HRMS analysis, typically using techniques like time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass of its ions with an accuracy in the low parts-per-million (ppm) range. The expected exact masses for common adducts of this compound are calculated to provide a reference for experimental data. This level of precision is instrumental in confirming the compound's identity, especially when differentiating it from potential isomers. copernicus.org Methodologies for acetate chemical ionization have been developed that rely on voltage scanning to control for clustering in the mass spectrum, a consideration that enhances non-targeted analysis. copernicus.org

Table 1: Predicted HRMS Data for this compound (C₅H₉ClO₃) This table presents the calculated exact masses for the primary molecular ions of this compound, which serve as reference values for experimental HRMS analysis.

| Ion Formula | Ion Type | Calculated Exact Mass (Da) |

|---|---|---|

| [C₅H₉³⁵ClO₃ + H]⁺ | Protonated Molecule [M+H]⁺ | 155.02345 |

| [C₅H₉³⁷ClO₃ + H]⁺ | Protonated Molecule [M+H]⁺ (³⁷Cl Isotope) | 157.02050 |

| [C₅H₉³⁵ClO₃ + Na]⁺ | Sodiated Molecule [M+Na]⁺ | 177.00539 |

Coupled Techniques (e.g., GC-MS, LC-MS/MS) for Purity and Identification

Coupled or hyphenated techniques, which link a separation method with a detection method, are indispensable for analyzing complex mixtures and definitively identifying components. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and commonly employed methods.

Research Findings: GC-MS: Given its likely volatility, this compound is well-suited for GC-MS analysis. In this technique, the compound is separated from other volatile components on a GC column before entering the mass spectrometer. The resulting data provides both the retention time (a characteristic of the compound under specific GC conditions) and a mass spectrum. The mass spectrum reveals the molecular weight and a unique fragmentation pattern that serves as a chemical "fingerprint." For the structurally related compound 2-(2-Chloroethoxy)ethyl acetate, GC-MS analysis shows characteristic peaks at m/z 43 (acetyl fragment), 63 (chloroethyl fragment), and 87. nih.gov A similar fragmentation pattern would be expected for this compound. GC-MS methods have been successfully developed for identifying and quantifying numerous organic compounds, including those with similar functional groups, in various matrices. researchgate.netnih.gov

LC-MS/MS: This technique is highly sensitive and selective, making it ideal for detecting and quantifying trace amounts of a compound. epa.gov For less volatile impurities or in complex matrices, LC-MS/MS is often preferred. A typical method would involve separation using reversed-phase liquid chromatography followed by detection with a tandem mass spectrometer, often operating in Multiple Reaction Monitoring (MRM) mode. nih.govwaters.com In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional selectivity and reduces matrix interference, allowing for accurate quantification. nih.govthermofisher.com

Table 2: Typical Parameters for Coupled Techniques This table outlines representative starting conditions for the analysis of this compound using GC-MS and LC-MS/MS, based on established methods for similar analytes.

| Parameter | GC-MS | LC-MS/MS |

|---|---|---|

| Separation Column | Capillary column (e.g., 30 m, 0.25 mm ID, DB-5ms or similar) | C18 reversed-phase column (e.g., 50-150 mm, 2.1-4.6 mm ID, 1.7-5 µm particle size) |

| Mobile Phase | Carrier Gas: Helium | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (B52724) (with 0.1% Formic Acid) waters.com |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive Mode |

| MS Analysis | Full Scan (for identification) / Selected Ion Monitoring (SIM) (for quantification) | Multiple Reaction Monitoring (MRM) (for quantification) |

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure.

Research Findings: The IR spectrum of this compound is predicted to show distinct absorption bands corresponding to its ester, ether, and alkyl halide functional groups. By comparing the observed spectrum to reference data for similar compounds, the presence of these key structural features can be confirmed. For instance, the IR spectra of various organic acetates consistently show a strong carbonyl (C=O) stretching vibration and C-O stretching vibrations. nist.govresearchgate.netresearchgate.net The position of these bands provides insight into the chemical environment of the functional groups.

Table 3: Predicted IR Absorption Bands for this compound This table lists the expected characteristic infrared absorption frequencies for the primary functional groups within this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | ~1740-1750 | Strong |

| C-H (Alkyl) | Stretch | ~2850-3000 | Medium |

| C-O (Ester) | Stretch | ~1200-1250 | Strong |

| C-O (Ether) | Stretch | ~1050-1150 | Strong |

Chromatographic Separation and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for compounds that are not sufficiently volatile for gas chromatography. For this compound, reversed-phase HPLC is the most common approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Research Findings: An HPLC method for this compound would effectively assess its purity by separating it from non-volatile impurities, starting materials, or byproducts. The compound would be detected as it elutes from the column, typically by a UV detector if it possesses a chromophore, or more universally by an evaporative light scattering detector (ELSD) or a mass spectrometer. The retention time is a characteristic property under specific conditions, and the peak area is proportional to the concentration, allowing for quantitative analysis. For many organic acetates, a gradient elution using acetonitrile and water on a C18 column provides excellent separation and peak shape. sielc.comglenresearch.com

Table 4: Representative HPLC Method Parameters This table details a typical set of conditions for the purity analysis of this compound using reversed-phase HPLC.

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 205-210 nm) or Mass Spectrometry (LC-MS) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is highly suitable for assessing the purity and quantifying volatile organic compounds like this compound.

Research Findings: In a typical GC analysis, a sample of this compound is injected into the instrument, where it is vaporized and swept by a carrier gas (mobile phase) through a coated capillary column (stationary phase). Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for detection, providing high sensitivity for organic compounds. The resulting chromatogram shows peaks corresponding to each component, with retention time used for identification and peak area for quantification. The related compound 2-(2-chloroethoxy)ethyl acetate has a reported Kovats retention index of 1757 on a standard polar column, a value used to standardize retention times across different systems. nih.gov GC methods have been established for the analysis of related chloro-compounds and acetates in various applications. nist.govnih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is exceptionally useful for monitoring the progress of a chemical reaction. youtube.com It allows the chemist to qualitatively observe the consumption of starting materials and the formation of products over time.

Research Findings: To monitor the synthesis of this compound (e.g., from the acetylation of 2-chloroethoxymethanol), a TLC plate coated with silica (B1680970) gel is typically used. Three spots are applied to the baseline of the plate: the starting material (reactant), a "co-spot" containing both the starting material and the reaction mixture, and the reaction mixture itself. rochester.edulibretexts.org The plate is then developed in a sealed chamber containing an appropriate solvent system (mobile phase), such as a mixture of hexane (B92381) and ethyl acetate. rsc.org

As the reaction proceeds, aliquots are taken and spotted on the plate. The disappearance of the spot corresponding to the starting material in the reaction mixture lane, and the concurrent appearance and intensification of a new spot for the product (which will have a different Retention Factor, Rf), indicates that the reaction is progressing. libretexts.org The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. youtube.com

Table 5: Components of TLC for Reaction Monitoring This table outlines the standard setup for using TLC to track the conversion of a reactant to a product, such as in the synthesis of this compound.

| Component | Description | Purpose |

|---|---|---|

| Stationary Phase | Silica gel coated on a glass or aluminum plate | Provides a polar surface for separation. |

| Mobile Phase | A solvent or mixture of solvents (e.g., Hexane/Ethyl Acetate) | Carries the sample up the plate; polarity is optimized to achieve good separation. |

| Lane 1: Reactant | A solution of the pure starting material | Provides a reference for the Rf value of the reactant. |

| Lane 2: Co-spot | A spot of the reaction mixture applied over a spot of the reactant | Helps to confirm the identity of the reactant spot in the mixture, especially if Rf values are close. rochester.edu |

| Lane 3: Reaction Mixture | An aliquot taken directly from the reaction vessel | Shows the presence of reactant, product, and any intermediates or byproducts at a given time. |

| Visualization | UV lamp (if compounds are UV-active) or a chemical stain (e.g., potassium permanganate) | To make the separated spots visible on the plate. |

Compound Index

Table 6: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Chloroethoxymethanol |

| This compound |

| 2-Ethoxyethyl acetate |

| 2-(2-Chloroethoxy)ethyl acetate |

| 2-(P-chlorophenoxy)ethyl chloro acetate |

| Acetonitrile |

| Ethyl acetate |

| Formic Acid |

| Helium |

| Hexane |

| Potassium permanganate (B83412) |

| Triethylammonium acetate |

Preparative Column Chromatography for Purification

The purification of this compound from a reaction mixture is crucial to obtain a high-purity sample for subsequent spectroscopic analysis and other applications. Preparative column chromatography is a widely employed technique for this purpose, leveraging the differential adsorption of components onto a stationary phase. uvic.caorgchemboulder.comkhanacademy.org

For compounds of similar polarity to this compound, such as other haloalkane esters, silica gel is a commonly used stationary phase due to its polarity and effectiveness in separating moderately polar compounds. uvic.caorgchemboulder.com The selection of an appropriate mobile phase, or eluent, is critical for achieving good separation. A solvent system of hexane and ethyl acetate is a standard choice for the elution of esters from a silica gel column. rochester.eduresearchgate.net The polarity of the mobile phase is typically optimized by adjusting the ratio of the non-polar solvent (hexane) to the more polar solvent (ethyl acetate) to achieve an optimal retention factor (R_f) and separation of the target compound from impurities.

In a typical preparative column chromatography setup for the purification of an organic ester, the crude mixture is loaded onto the top of a silica gel column. The mobile phase is then passed through the column, and the different components of the mixture travel down the column at different rates. Less polar compounds will travel faster with the mobile phase, while more polar compounds will be retained longer by the polar silica gel. Fractions are collected at the bottom of the column and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

Table 1: Hypothetical Parameters for Preparative Column Chromatography of this compound

| Parameter | Description |

| Stationary Phase | Silica gel (60-200 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 to 4:1 v/v) |

| Elution Mode | Isocratic or gradient elution |

| Detection | Thin-Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) |

X-ray Diffraction Analysis for Solid-State Structure Determination

As of the current literature survey, a crystal structure for this compound has not been reported. The compound is a liquid at room temperature, which makes single-crystal X-ray diffraction challenging without specialized crystallization techniques at low temperatures.

However, to illustrate the type of information that can be obtained from such an analysis, we can refer to the crystallographic data of a related small molecule, ethyl 2-(4-chloroanilino)acetate. researchgate.net The analysis of this compound provides a clear example of the detailed structural information that X-ray crystallography can provide for a chloro-substituted organic ester.

Table 2: Representative Crystallographic Data for a Related Chloroacetate Compound (ethyl 2-(4-chloroanilino)acetate) researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 5.373(5) Å, b = 7.575(7) Å, c = 14.127(12) Å |

| α = 75.83(4)°, β = 87.73(3)°, γ = 72.99(3)° | |

| Volume | 532.7(9) ų |

| Z | 2 |

This data allows for the precise determination of the molecular geometry and intermolecular interactions within the crystal, such as hydrogen bonding. researchgate.net If a single crystal of this compound were to be obtained and analyzed, similar crystallographic data would provide definitive proof of its molecular structure in the solid state.

Advanced Data Analysis and Statistical Methods

In modern analytical chemistry, the large datasets generated from spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FTIR, Raman) are often subjected to advanced data analysis and statistical methods to extract meaningful chemical information. nih.govnih.govukhsa.gov.uk Chemometrics, the science of extracting information from chemical systems by data-driven means, plays a crucial role in this process. nih.govnih.gov

For a compound like this compound, advanced statistical methods could be applied to its spectroscopic data for various purposes, including quality control, impurity profiling, and conformational analysis. Multivariate analysis techniques are particularly powerful for handling the complex data generated by modern spectroscopic instruments. nih.govnih.gov

Principal Component Analysis (PCA) is an unsupervised pattern recognition method that can be used to visualize the variance within a set of spectroscopic data. nih.govresearchgate.net For example, if multiple batches of this compound are synthesized, PCA of their NMR or FTIR spectra could quickly reveal any batch-to-batch variations, potentially indicating differences in purity or composition.

Partial Least Squares (PLS) is a supervised method that can be used to build predictive models. nih.gov For instance, a PLS model could be developed to correlate the spectroscopic data of this compound with a specific property, such as its concentration in a mixture or the presence of a particular impurity. Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) is another powerful supervised method that is particularly useful for classifying samples based on their spectroscopic fingerprints. analis.com.my

Table 3: Potential Applications of Advanced Statistical Methods for this compound Analysis

| Statistical Method | Spectroscopic Technique | Application |

| Principal Component Analysis (PCA) | NMR, FTIR, Raman | Exploratory data analysis, outlier detection, and visualization of batch-to-batch variability. |

| Partial Least Squares (PLS) Regression | NMR, FTIR | Quantitative analysis, such as predicting the concentration of this compound or key impurities. |

| Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) | NMR, FTIR, Raman | Classification of samples based on their origin, synthesis route, or purity level. |

While specific studies applying these advanced statistical methods to this compound are not currently published, the application of chemometrics to the analysis of spectroscopic data from organic molecules is a well-established and growing field. nih.govnih.govresearchgate.net The methodologies are readily transferable to the detailed characterization of this compound.

Theoretical and Computational Investigations of 2 Chloroethoxymethyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, providing insights into geometry, energy, and electronic properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by modeling the electron density. A typical DFT study on 2-Chloroethoxymethyl acetate (B1210297) would provide optimized molecular geometry, vibrational frequencies (for comparison with experimental IR or Raman spectra), and key electronic properties.

DFT is also used to calculate reactivity descriptors that predict how a molecule will interact with other chemical species. These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO Energy : Indicates the ability of a molecule to donate electrons.

LUMO Energy : Indicates the ability of a molecule to accept electrons.

HOMO-LUMO Gap : A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) : Maps the charge distribution on the molecule's surface, identifying sites susceptible to electrophilic or nucleophilic attack.

Despite the power of this method for such analyses, no dedicated DFT studies on the electronic structure and reactivity of 2-Chloroethoxymethyl acetate have been found in the surveyed literature.

Ab Initio Methods for High-Level Characterization

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. christuniversity.in These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational cost. christuniversity.in

High-level ab initio calculations are often considered the "gold standard" for determining highly accurate molecular energies and properties. christuniversity.in They are particularly useful for benchmarking results from less computationally expensive methods like DFT. christuniversity.in A detailed investigation using these methods would provide precise data on the conformational energies, bond dissociation energies, and thermochemical properties of this compound. However, no published research employing ab initio methods for the high-level characterization of this specific compound could be located.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. An MD simulation for this compound would involve:

Force Field Parametrization : Selecting or developing a force field (a set of parameters describing the potential energy of the system) that accurately represents the intramolecular and intermolecular interactions of the compound.

System Setup : Placing one or more molecules of this compound in a simulation box, often with a solvent like water or an organic solvent, to mimic condensed-phase conditions.

Simulation : Solving Newton's equations of motion for the system over a period ranging from nanoseconds to microseconds.

The resulting trajectory provides detailed information about the molecule's conformational flexibility, interactions with its environment, and dynamic behavior. Such simulations are invaluable for understanding how the molecule behaves in a realistic setting. A search of relevant literature did not yield any studies on molecular dynamics simulations specifically involving this compound.

Computational Prediction of Reaction Pathways and Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed.

For this compound, computational studies could predict pathways for its synthesis or decomposition. For instance, DFT calculations could be used to model its reaction with nucleophiles, identifying the most likely sites of attack and the energy barriers associated with different reaction channels. This would clarify its reactivity and potential synthetic utility. At present, there are no available computational studies in the scientific literature that predict reaction pathways or mechanisms involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Reactivity and Synthetic Yields

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a compound with a specific activity, such as biological effect or chemical reactivity. simsonpharma.com To develop a QSAR model for the reactivity of compounds like this compound, a dataset of structurally similar molecules with known experimental reactivity or synthetic yields would be required.

The process involves:

Data Collection : Assembling a set of related compounds with measured reactivity data.

Descriptor Calculation : Calculating various numerical descriptors for each molecule that encode its structural, physicochemical, and electronic properties.

Model Building : Using statistical methods, such as multiple linear regression (MLR), to build a mathematical equation linking the descriptors to the observed activity.

Validation : Testing the model's predictive power on an external set of compounds.

Such a QSAR model could then be used to predict the reactivity or potential synthetic yield for new or untested compounds, including this compound. However, no QSAR studies that include this compound for predicting its chemical reactivity or synthetic yields have been published.

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Routes

One promising approach is the adoption of flow chemistry . Continuous flow reactors offer superior control over reaction parameters, leading to higher yields and reduced reaction times. researchgate.net This technology can also facilitate the safe handling of potentially hazardous intermediates and reagents. researchgate.net The development of continuous flow processes for the synthesis of related chloromethyl ethers has demonstrated significant advantages over traditional batch methods. researchgate.net

Furthermore, the exploration of alternative, greener reagents is a key area of investigation. This includes replacing traditional chlorinating agents with more environmentally benign alternatives and utilizing solvents that are recyclable and have a lower environmental impact. The principles of minimizing unnecessary derivatization, a core tenet of green chemistry, are also being applied to streamline the synthesis of 2-Chloroethoxymethyl acetate (B1210297) and related protecting groups. ca.govwikipedia.org

A notable development in the synthesis of analogous chloroalkyl ethers involves the use of zinc(II) salts as highly efficient catalysts for the reaction between acetals and acid halides. This method provides near-quantitative yields in a short time with very low catalyst loading, and the haloalkyl ether can be used in situ, minimizing exposure to these potentially carcinogenic compounds. nih.govorganic-chemistry.org

| Parameter | Traditional Batch Synthesis (Illustrative) | Flow Chemistry Approach (Projected) | Catalytic Acetal-Acid Halide Reaction (Analogous) nih.govorganic-chemistry.org |

| Reaction Time | Several hours | Minutes to hours | 1-4 hours |

| Yield | Moderate to good | High to quantitative | Near-quantitative |

| Safety | Handling of hazardous intermediates | Enhanced safety through containment | In-situ generation minimizes exposure |

| Sustainability | Higher waste generation | Reduced waste, potential for solvent recycling | High atom economy, minimal catalyst waste |

Exploration of Novel Catalytic Transformations

Catalysis is at the forefront of developing more efficient and selective methods for reactions involving 2-Chloroethoxymethyl acetate. Research is geared towards discovering novel catalysts that can operate under milder conditions and offer greater functional group tolerance.

The Williamson ether synthesis , a classical method for forming ether linkages, is being reimagined through the use of advanced catalytic systems. wikipedia.org For the synthesis of related ethers, heterogeneous catalysts are being investigated to simplify product purification and catalyst recycling. francis-press.com Phase transfer catalysts are also employed to enhance reaction rates and yields in biphasic systems. wikipedia.org

Moreover, catalytic reductive etherification of carbonyl compounds presents a powerful alternative for the formation of ether bonds, a reaction central to the application of this compound as a protecting group. nih.gov Recent advancements have seen the use of well-defined cationic Ru-H complexes for the chemoselective reductive etherification of aldehydes and ketones with alcohols in environmentally benign solvents like water. nih.gov Iron-catalyzed selective etherification and transetherification reactions are also emerging as a cost-effective and sustainable option. wikipedia.org

| Catalytic Approach | Catalyst Example | Key Advantages | Relevance to this compound |

| Heterogeneous Catalysis | Solid acid catalysts | Ease of separation and recycling, reduced waste. francis-press.com | Greener synthesis and protection reactions. |

| Phase Transfer Catalysis | Tetrabutylammonium bromide, 18-crown-6 | Increased reaction rates in biphasic systems. wikipedia.org | Improved efficiency in Williamson-type etherifications. |

| Reductive Etherification | Cationic Ru-H complexes, Iron triflate | High chemoselectivity, use of greener solvents. nih.govwikipedia.org | Alternative and milder protection/derivatization methods. |

| Lewis Acid Catalysis | Zinc(II) salts | High efficiency, mild conditions, in-situ generation. nih.govorganic-chemistry.org | Efficient synthesis of the reagent itself. |

Integration of Advanced Analytical Techniques for In-situ Monitoring

To optimize and control the synthesis and reactions of this compound, researchers are increasingly turning to Process Analytical Technology (PAT). bruker.comcontinuaps.comvalgenesis.com PAT utilizes in-situ and real-time analytical techniques to monitor critical process parameters, leading to improved process understanding, efficiency, and product quality. bruker.comcontinuaps.comvalgenesis.com

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring reaction kinetics and mechanisms in real-time. mt.comnih.govyoutube.com By tracking the concentration changes of reactants, intermediates, and products, researchers can gain valuable insights into the reaction pathway and identify potential bottlenecks or side reactions. mt.comnih.govyoutube.com This technique is particularly valuable for optimizing reaction conditions and ensuring complete conversion. rsc.org

Other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, are also being integrated into reaction monitoring platforms. specac.com The combination of these techniques provides a comprehensive, data-rich understanding of the chemical process, facilitating the development of more robust and reproducible synthetic protocols. The application of these in-situ monitoring tools is crucial for both batch and continuous manufacturing processes. valgenesis.comnih.gov

| Analytical Technique | Information Gained | Impact on Research and Development |

| In-situ FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products; reaction kinetics and mechanism. mt.comnih.gov | Rapid optimization of reaction conditions, identification of transient species, improved process control. |

| In-situ NMR Spectroscopy | Detailed structural information, quantification of species in complex mixtures. specac.com | Elucidation of reaction mechanisms, determination of product purity and byproducts. |

| In-situ Raman Spectroscopy | Complementary vibrational information, suitable for aqueous and solid-phase reactions. | Monitoring of crystallization processes, analysis of reactions in challenging media. |

Computational Design of New Derivatives with Enhanced Synthetic Utility

Computational chemistry is emerging as a powerful tool in the rational design of new chemical entities. In the context of this compound, computational methods are being explored to design novel derivatives with enhanced properties, such as improved stability, selectivity, or ease of removal. researchgate.net

Density Functional Theory (DFT) calculations can be employed to investigate the stability of the protecting group under various reaction conditions and to predict the reactivity of different derivatives. organic-chemistry.org This in-silico approach can accelerate the discovery of new protecting groups with tailored functionalities, reducing the need for extensive experimental screening. libretexts.org

Quantitative Structure-Activity Relationship (QSAR) studies, although not yet specifically reported for this compound, offer a framework for correlating the structural features of related ether and acetate compounds with their reactivity and utility. google.com By building predictive models, researchers can identify key molecular descriptors that influence the performance of the protecting group, guiding the synthesis of next-generation reagents. google.com The computational design of synthesis pathways is also a growing field, aiming to identify the most efficient routes to target molecules, including those requiring protecting groups. nih.gov

Interdisciplinary Research in Organic Synthesis and Materials Science

The unique chemical properties of this compound and its derivatives are paving the way for their application in materials science. Chloroalkyl ethers, in general, are used as chemical intermediates in the manufacture of polymers and ion-exchange resins. ca.gov

There is growing interest in using functionalized acetates and ethers as building blocks for the creation of novel polymers with tailored properties. For example, the acetoxymethyl group has been used to mask phenolic fluorophores, creating pro-fluorophores with applications in biological imaging. rsc.orgnih.gov This demonstrates the potential for introducing the 2-chloroethoxymethyl group into polymer backbones or as pendant groups to create functional materials.

The synthesis of functional polymers via the modification of existing polymers, such as cellulose (B213188) acetate, with various functional groups through click chemistry opens up possibilities for incorporating the 2-chloroethoxymethyl moiety. nih.gov This could lead to the development of new materials with unique properties for applications in coatings, adhesives, or advanced composites. The synthesis of graft copolymers from cellulose ethers with polyesters like PCL and PLA further highlights the potential for creating novel biomaterials. The interdisciplinary research at the interface of organic synthesis and materials science is expected to unlock new and exciting applications for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloroethoxymethyl acetate in laboratory settings?

- Methodology : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, analogous chloroethyl compounds (e.g., 2-((2-Chloroethyl)amino)ethanol hydrochloride) are synthesized by reacting chloroethanol derivatives with amines or alcohols under controlled pH and temperature (e.g., 60–80°C). Purification is achieved via recrystallization or column chromatography, with GC or NMR used to confirm purity .

- Key Considerations : Optimize molar ratios of reagents, monitor reaction progress via TLC, and use anhydrous conditions to prevent hydrolysis of the chloroethyl group.

Q. How should researchers characterize the purity of this compound post-synthesis?

- Analytical Techniques :

- Gas Chromatography (GC) : Use GC with flame ionization detection (FID) to quantify purity, as demonstrated for structurally similar esters like 2-Methoxyethyl acetate (Honeywell data shows ≥99% purity via GC) .

- Spectroscopy : Confirm molecular structure using H/C NMR and IR spectroscopy to identify ester carbonyl stretches (~1740 cm) and chloroethyl C-Cl vibrations (~650 cm).

Q. What safety precautions are critical when handling this compound in experimental setups?

- PPE Requirements : Wear nitrile gloves (tested per EN 374), chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Emergency Protocols : In case of skin contact, wash immediately with soap and water. For eye exposure, irrigate with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when synthesizing this compound under varying conditions?

- Troubleshooting Framework :

Variable Screening : Use Design of Experiments (DoE) to test factors like temperature, solvent polarity, and catalyst loading. For example, elevated temperatures (80–100°C) may improve esterification efficiency but risk thermal decomposition.

Byproduct Analysis : Employ LC-MS to identify side products (e.g., hydrolysis derivatives) and adjust reaction conditions (e.g., drier solvents for moisture-sensitive steps) .

Q. What analytical strategies are effective in identifying degradation products of this compound under different storage conditions?

- Stability Studies :

- Accelerated Degradation : Expose the compound to UV light, humidity, or elevated temperatures (40–60°C) and analyze via HPLC-MS. For example, hydrolysis may generate acetic acid and chloroethanol derivatives, detectable via ion chromatography .

- Kinetic Modeling : Calculate degradation rate constants () under varying pH and temperature to predict shelf-life.

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Reaction Pathways :

- S2 Mechanism : The chloroethyl group undergoes bimolecular substitution with nucleophiles (e.g., amines), as observed in analogous compounds like 2-(2-Chloroethanesulfonyl)ethylamine hydrochloride. Steric hindrance from the acetoxymethyl group may slow reaction rates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and stabilize transition states, improving yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.